1-{8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione
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Overview
Description
1-{8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[321]octan-3-yl}pyrrolidine-2,5-dione is a complex organic compound featuring a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione involves multiple steps. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This process often starts with an acyclic precursor containing the necessary stereochemical information, followed by a series of transformations to form the bicyclic scaffold.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of high-yielding reactions, efficient purification techniques, and the development of robust reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-{8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-{8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of biological pathways and interactions due to its unique structure.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
- 2-(8-azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-one
- 3,3-disubstituted-(8-azabicyclo[3.2.1]oct-8-yl)-[5-(1H-pyrazol-4-yl)-thiophen-3-yl]-methanone
Uniqueness: 1-{8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione is unique due to its specific combination of functional groups and bicyclic structure. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, providing distinct advantages in its applications .
Properties
IUPAC Name |
1-[8-(4-thiophen-3-ylbenzoyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c25-20-7-8-21(26)24(20)19-11-17-5-6-18(12-19)23(17)22(27)15-3-1-14(2-4-15)16-9-10-28-13-16/h1-4,9-10,13,17-19H,5-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVVDJOJIXXGLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)C4=CSC=C4)N5C(=O)CCC5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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